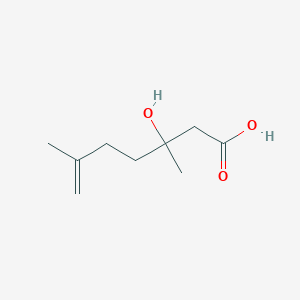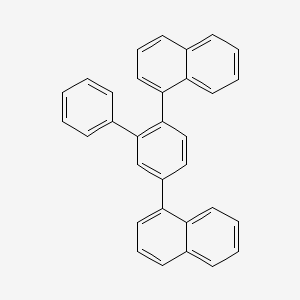
2,5-Di(naphthalen-1-yl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Di(naphthalen-1-yl)-1,1'-biphenyl is an organic compound characterized by its two naphthalene rings attached to a biphenyl core. This compound is of interest in various scientific fields due to its unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di(naphthalen-1-yl)-1,1'-biphenyl typically involves the Ullmann coupling reaction, where 1-naphthalenylboronic acid and 1,1'-biphenyl-2,5-diboronic acid are coupled in the presence of a palladium catalyst under inert atmosphere and high temperature.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized Ullmann coupling reactions, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Di(naphthalen-1-yl)-1,1'-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic substitution, while nucleophilic substitution may involve strong bases like sodium amide (NaNH₂).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives and other reduced forms.
Substitution: Brominated or nitrated derivatives.
Applications De Recherche Scientifique
2,5-Di(naphthalen-1-yl)-1,1'-biphenyl is utilized in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of molecular interactions and binding studies.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism by which 2,5-Di(naphthalen-1-yl)-1,1'-biphenyl exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,5-Di(naphthalen-1-yl)-1,1'-biphenyl is compared with other similar compounds, such as:
1,3,5-Triarylbenzenes: These compounds share structural similarities but differ in the arrangement of their aryl groups.
9,10-Diphenylanthracene derivatives: These compounds are used in OLEDs and have different electronic properties.
The uniqueness of this compound lies in its specific arrangement of naphthalene rings and biphenyl core, which confer distinct chemical and physical properties.
List of Similar Compounds
1,3,5-Triarylbenzenes
9,10-Diphenylanthracene derivatives
1,3-Bis(1-naphthyl)-5-(2-naphthyl)benzene
3,3',5,5'-Tetra(naphthalen-1-yl)-1,1'-biphenyl
Propriétés
Numéro CAS |
142450-31-5 |
|---|---|
Formule moléculaire |
C32H22 |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
1-(4-naphthalen-1-yl-2-phenylphenyl)naphthalene |
InChI |
InChI=1S/C32H22/c1-2-10-25(11-3-1)32-22-26(29-18-8-14-23-12-4-6-16-27(23)29)20-21-31(32)30-19-9-15-24-13-5-7-17-28(24)30/h1-22H |
Clé InChI |
PGDIKAKOBTZRIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


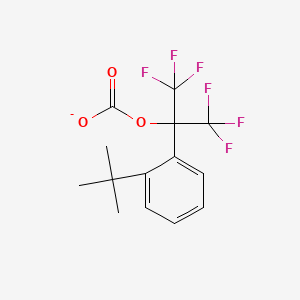
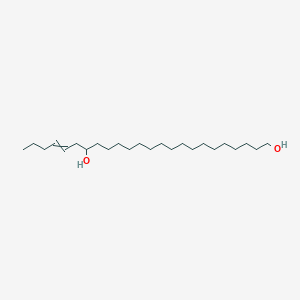
![Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B15163397.png)
![6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one](/img/structure/B15163407.png)
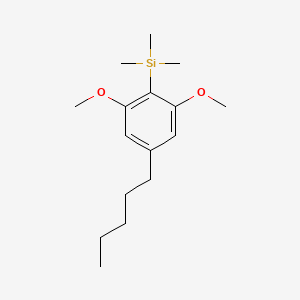
![2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde](/img/structure/B15163413.png)
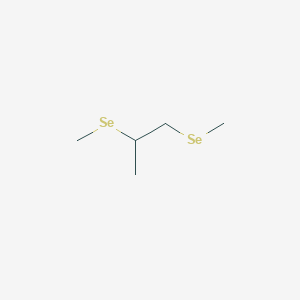
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B15163434.png)
![Benzenecarboximidamide, 3-[[(3S)-3-[(2-naphthalenylsulfonyl)amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B15163435.png)
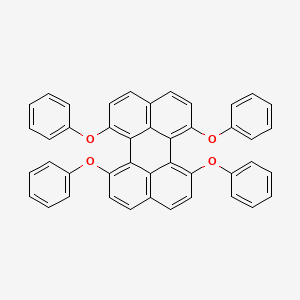
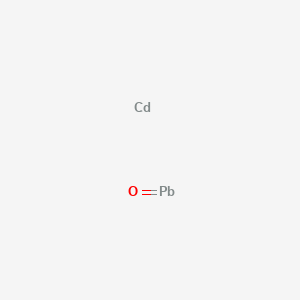
![7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one](/img/structure/B15163451.png)
![1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea](/img/structure/B15163457.png)
